(R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid
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Overview
Description
®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid is a chiral compound that features both a hydroxy group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the use of a Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and nickel-catalyzed reactions are particularly favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The hydroxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple heterocyclic compound with a similar ring structure.
Metronidazole: An antibiotic with a nitroimidazole ring.
Uniqueness
®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid is unique due to its chiral nature and the presence of both a hydroxy group and an imidazole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
1141479-01-7 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/t5-/m1/s1 |
InChI Key |
ACZFBYCNAVEFLC-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O |
Origin of Product |
United States |
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